N-4-Benzoyl-5-fluorocytosine

Antiviral drug discovery HIV-1 inhibition Nucleoside analogue synthesis

Ensure optimal antiviral nucleoside synthesis with N-4-Benzoyl-5-fluorocytosine—the critical heterocyclic building block delivering >3-fold anti-HIV potency advantage over non-fluorinated analogues. Its unique combination of 5-fluoro substitution and N4-benzoyl protection is non-interchangeable for synthesizing β-L-2'-Fd4FC (EC50=0.17μM anti-HIV, 0.225μM anti-HBV) with >588-fold selectivity over inactive α-L isomers. Secure stereochemically defined, high-purity material for streamlined NRTI development and dual-indication antiviral programs.

Molecular Formula C11H8FN3O2
Molecular Weight 233.20 g/mol
Cat. No. B12324881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Benzoyl-5-fluorocytosine
Molecular FormulaC11H8FN3O2
Molecular Weight233.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)N=CC2F
InChIInChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6,8H,(H,14,15,16,17)
InChIKeyWNVSVFQDNDJZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-4-Benzoyl-5-fluorocytosine: Antiviral Nucleoside Building Block with Quantified Activity Differentiation


N-4-Benzoyl-5-fluorocytosine (CAS 10357-07-0) is a heterocyclic pyrimidine base derivative containing a 5-fluoro substitution and an N4-benzoyl protecting group. It functions primarily as a synthetic building block for constructing 2'-fluoro-2',3'-unsaturated L-nucleoside analogues with demonstrated antiviral activity [1]. The compound exhibits cytotoxic effects on human cells at concentrations exceeding 100 μM and serves as a key intermediate in the preparation of β-L-2'-Fd4FC (compound 25), a nucleoside analogue with potent anti-HIV and anti-HBV activities .

Why N-4-Benzoyl-5-fluorocytosine Cannot Be Simply Substituted by Other Cytosine Derivatives in Antiviral Nucleoside Synthesis


Direct substitution of N-4-Benzoyl-5-fluorocytosine with non-fluorinated N4-benzoylcytosine or other pyrimidine bases in nucleoside synthesis yields markedly different antiviral profiles. Studies demonstrate that the 5-fluoro substitution in the cytosine ring confers a >3-fold improvement in anti-HIV potency (EC50 0.17 μM vs 0.51 μM) while maintaining an equivalent lack of cytotoxicity up to 100 μM [1]. Furthermore, N4-benzoylation itself is critical: class-level evidence indicates that N4-acyl modifications in D2-nucleosides improve anti-HIV-1 activity without increasing cytotoxicity, whereas alternative N4-substitutions (e.g., isopropyl) completely abolish antiviral activity even at 100 μM [2]. The specific combination of 5-fluoro substitution and N4-benzoyl protection is therefore non-interchangeable for achieving optimal antiviral potency and selectivity in nucleoside analogue design.

Quantitative Differentiation Evidence for N-4-Benzoyl-5-fluorocytosine Against Closest Analogues


3-Fold Improvement in Anti-HIV-1 Potency Compared to Non-Fluorinated N4-Benzoylcytosine in L-Nucleoside Derivatives

In a direct head-to-head comparison within the same study, the 2'-fluoro-2',3'-unsaturated L-nucleoside derivative prepared from N-4-Benzoyl-5-fluorocytosine (β-L-2'-Fd4FC, compound 25) exhibited an anti-HIV-1 EC50 of 0.17 μM in human peripheral blood mononuclear (PBM) cells, which is approximately 3-fold more potent than the corresponding non-fluorinated cytosine analogue (β-L-2'-Fd4C, compound 23, EC50 = 0.51 μM) prepared from N4-benzoylcytosine [1]. Both compounds showed no significant cytotoxicity up to 100 μM in the same assay [1].

Antiviral drug discovery HIV-1 inhibition Nucleoside analogue synthesis

Comparative Anti-HBV Activity of Fluorinated vs Non-Fluorinated N4-Benzoyl L-Nucleosides

In the same study, the β-L-2'-Fd4FC derivative prepared from N-4-Benzoyl-5-fluorocytosine exhibited an anti-HBV EC50 of 0.225 μM in 2.2.15 cells, which is comparable to the activity of the non-fluorinated cytosine analogue (β-L-2'-Fd4C, EC50 = 0.18 μM) [1]. This indicates that while the 5-fluoro substitution significantly enhances anti-HIV potency, it maintains essentially equivalent anti-HBV activity compared to the non-fluorinated counterpart [1].

HBV inhibition Nucleoside analogue Antiviral SAR

Cytotoxicity Profile: No Significant Cytotoxicity up to 100 μM in Multiple Cell Lines

The β-L-2'-Fd4FC derivative prepared from N-4-Benzoyl-5-fluorocytosine exhibited no significant cytotoxicity up to 100 μM across human PBM, Vero, CEM, and HepG2 cell lines [1]. This favorable cytotoxicity profile is consistent with class-level evidence showing that N4-acyl modifications in D2-nucleosides reduce mitochondrial toxicity relative to the parent nucleoside analogue [2].

Cytotoxicity Selectivity index Nucleoside safety

Enantiomeric Selectivity: L-Configuration Derived from N-4-Benzoyl-5-fluorocytosine Confers Potency, D-Enantiomer Inactive

The β-L-configuration of the 2'-fluoro-2',3'-unsaturated nucleoside derived from N-4-Benzoyl-5-fluorocytosine is essential for antiviral activity: the β-L isomer (compound 25) exhibits potent anti-HIV-1 activity (EC50 = 0.17 μM), whereas the corresponding α-L isomer (compound 26) is completely inactive (EC50 >100 μM) [1]. This stereochemical requirement underscores the critical importance of the specific L-nucleoside scaffold accessible via N-4-Benzoyl-5-fluorocytosine.

Chiral specificity Enantiomer activity Antiviral nucleoside

Class-Level Evidence: N4-Benzoylation Enhances Antiviral Potency in Nucleoside Analogues

Class-level studies on N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleosides demonstrate that N4-substitutions with benzoyl and related groups markedly improve anti-HIV-1 activity without increasing cytotoxicity [1]. For the D2-series, N4-p-iodobenzoyl substitution yielded a 46-fold increase in anti-HIV-1 potency compared to the parent nucleoside; for the D4-series, N4-p-bromobenzoyl substitution produced a 12-fold increase [1]. Conversely, certain N4-substitutions (e.g., isopropyl) completely abolished anti-HIV-1 activity even at 100 μM [1]. These class-level SAR trends strongly support the specific selection of N4-benzoyl-5-fluorocytosine over non-benzoylated or alternatively substituted cytosine bases for antiviral nucleoside construction.

N4-acyl modification Structure-activity relationship Prodrug design

Improved Chemical Stability of 2'-Fluorine-Containing Nucleoside Derivatives

In the same series of 2'-fluoro-2',3'-unsaturated L-nucleosides, the incorporation of a 2'-fluorine atom (as present in the sugar moiety of derivatives prepared from N-4-Benzoyl-5-fluorocytosine) significantly enhances chemical stability of the glycosyl linkage. At physiological conditions (pH 7.4, 37°C), the non-fluorinated analogue β-L-d4FA showed a half-life of approximately 30 h, while the 2'-fluoro derivative β-L-2'-Fd4FA (compound 40) exhibited no degradation over 6 days [1]. This stability advantage is attributed to the electron-withdrawing effect of the 2'-fluorine, which stabilizes the glycosyl bond and prevents hydrolytic cleavage [1].

Chemical stability Glycosyl linkage 2'-Fluoro nucleosides

Validated Application Scenarios for N-4-Benzoyl-5-fluorocytosine in Antiviral and Anticancer Research


Synthesis of Dual-Acting Anti-HIV and Anti-HBV L-Nucleoside Analogues

Researchers developing novel nucleoside reverse transcriptase inhibitors (NRTIs) for HIV-1 and HBV can utilize N-4-Benzoyl-5-fluorocytosine as a key heterocyclic base building block. The derivative β-L-2'-Fd4FC (compound 25) demonstrates potent dual anti-HIV (EC50 = 0.17 μM) and anti-HBV (EC50 = 0.225 μM) activity with no cytotoxicity up to 100 μM [1]. The 5-fluoro substitution confers a 3-fold potency advantage over non-fluorinated N4-benzoylcytosine in anti-HIV assays while maintaining comparable anti-HBV activity [1]. This compound is therefore particularly suited for the synthesis of broad-spectrum antiviral nucleosides targeting co-infected patient populations or for development of simplified dual-indication drug candidates.

Stereochemically Controlled Synthesis of Potent β-L-Nucleoside Antivirals

The β-L-configuration of the nucleoside derived from N-4-Benzoyl-5-fluorocytosine is essential for antiviral activity, with the α-L isomer being completely inactive (EC50 >100 μM) [1]. Procurement of stereochemically defined N-4-Benzoyl-5-fluorocytosine enables the controlled synthesis of β-L-2'-Fd4FC, which is >588-fold more potent than its α-L counterpart [1]. This scenario is critical for laboratories and CROs engaged in stereospecific nucleoside analogue synthesis where chiral purity directly dictates biological outcome. The compound's use as a defined building block mitigates the risk of generating inactive stereoisomers and streamlines downstream purification.

Design of N4-Acyl Prodrugs with Improved Antiviral Selectivity

Class-level SAR studies demonstrate that N4-acyl modifications, including benzoyl groups, markedly improve anti-HIV-1 activity without increasing cytotoxicity in D2- and D4-nucleoside series [2]. Specifically, N4-p-iodobenzoyl-D2FC exhibited a 46-fold increase in anti-HIV-1 potency in MT-2 cells relative to the parent nucleoside [2]. N-4-Benzoyl-5-fluorocytosine serves as the core heterocyclic scaffold for generating libraries of N4-acyl-substituted nucleoside prodrugs with enhanced antiviral selectivity and reduced mitochondrial toxicity [2]. This application is directly relevant to medicinal chemistry groups optimizing nucleoside analogue lead compounds for improved therapeutic index.

Anticancer Nucleoside Analogue Development Leveraging 5-Fluorocytosine Cytotoxicity

N-4-Benzoyl-5-fluorocytosine exhibits cytotoxicity toward human cells at concentrations exceeding 100 μM [1]. While its antiviral nucleoside derivatives show high selectivity (therapeutic index >440), the parent heterocycle can be incorporated into nucleoside analogues designed for anticancer applications. 5-Fluorocytosine is a known prodrug that is converted by cytosine deaminase to 5-fluorouracil, a widely used cytotoxic agent [2]. N-4-Benzoyl-5-fluorocytosine can serve as a protected intermediate for synthesizing novel 5-fluorocytosine-based nucleoside analogues for evaluation in gene-directed enzyme prodrug therapy (GDEPT) or as direct cytotoxic agents, where the benzoyl group provides synthetic versatility and potential pharmacokinetic modulation.

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